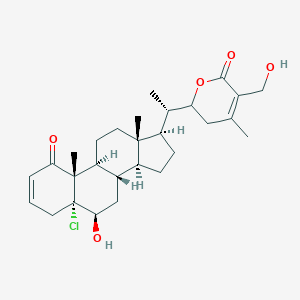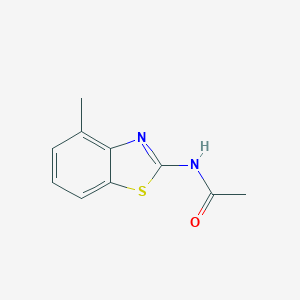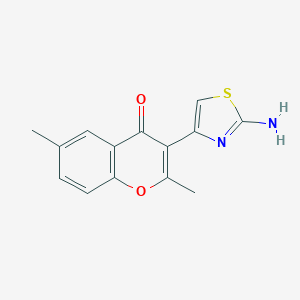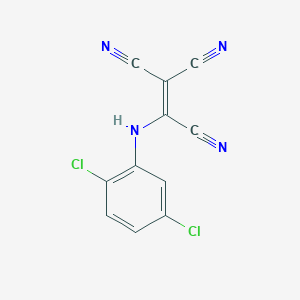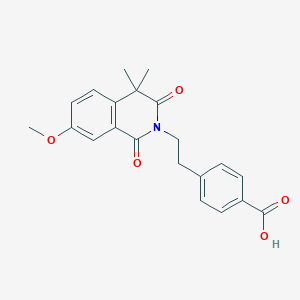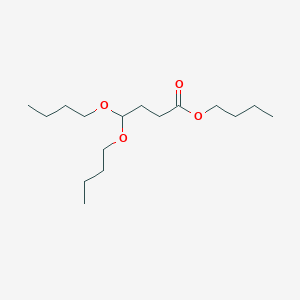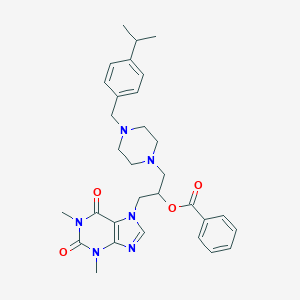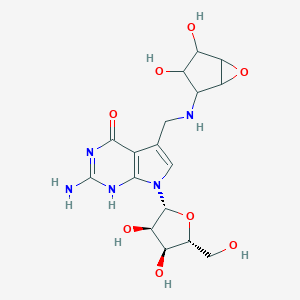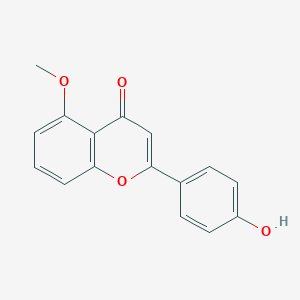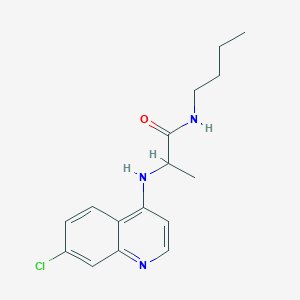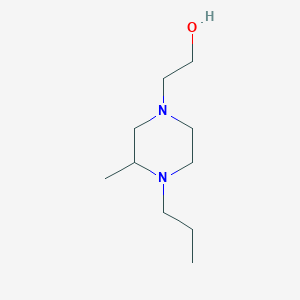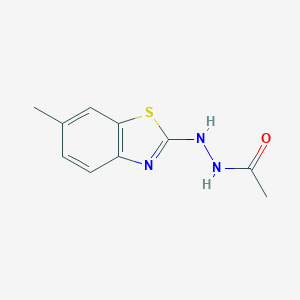
N'-(6-Methyl-1,3-benzothiazol-2-yl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-Methyl-1,3-benzothiazol-2-yl)acetohydrazide, also known as MABTHAZA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for investigating various cellular and molecular processes.
Mechanism Of Action
The mechanism of action of N'-(6-Methyl-1,3-benzothiazol-2-yl)acetohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N'-(6-Methyl-1,3-benzothiazol-2-yl)acetohydrazide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in inflammation and cancer development. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in gene expression and cell differentiation.
Biochemical And Physiological Effects
N'-(6-Methyl-1,3-benzothiazol-2-yl)acetohydrazide has a wide range of biochemical and physiological effects, including:
1. Inhibition of enzymes: N'-(6-Methyl-1,3-benzothiazol-2-yl)acetohydrazide has been found to inhibit the activity of various enzymes, including COX-2 and HDACs.
2. Alteration of gene expression: N'-(6-Methyl-1,3-benzothiazol-2-yl)acetohydrazide has been shown to alter the expression of various genes, including those involved in cell growth and differentiation.
3. Induction of apoptosis: N'-(6-Methyl-1,3-benzothiazol-2-yl)acetohydrazide has been found to induce apoptosis, or programmed cell death, in cancer cells.
4. Antioxidant activity: N'-(6-Methyl-1,3-benzothiazol-2-yl)acetohydrazide has been shown to have antioxidant activity, which may help protect against oxidative stress and related diseases.
Advantages And Limitations For Lab Experiments
N'-(6-Methyl-1,3-benzothiazol-2-yl)acetohydrazide has several advantages and limitations for lab experiments. Some of the advantages include:
1. Wide range of applications: N'-(6-Methyl-1,3-benzothiazol-2-yl)acetohydrazide has a wide range of applications in scientific research, including antimicrobial, anticancer, anti-inflammatory, and antioxidant activities.
2. Low toxicity: N'-(6-Methyl-1,3-benzothiazol-2-yl)acetohydrazide has low toxicity, making it a relatively safe compound to work with in lab experiments.
3. Easy to synthesize: N'-(6-Methyl-1,3-benzothiazol-2-yl)acetohydrazide is easy to synthesize using readily available starting materials.
Some of the limitations of N'-(6-Methyl-1,3-benzothiazol-2-yl)acetohydrazide include:
1. Limited solubility: N'-(6-Methyl-1,3-benzothiazol-2-yl)acetohydrazide has limited solubility in water, which may make it challenging to work with in certain experiments.
2. Lack of specificity: N'-(6-Methyl-1,3-benzothiazol-2-yl)acetohydrazide has been found to have activity against a wide range of enzymes and signaling pathways, which may make it difficult to determine its specific mechanism of action.
Future Directions
There are several future directions for research on N'-(6-Methyl-1,3-benzothiazol-2-yl)acetohydrazide, including:
1. Development of more specific analogs: Researchers could develop more specific analogs of N'-(6-Methyl-1,3-benzothiazol-2-yl)acetohydrazide that target specific enzymes or signaling pathways, which may lead to more effective treatments for various diseases.
2. Investigation of the mechanism of action: Further investigation of the mechanism of action of N'-(6-Methyl-1,3-benzothiazol-2-yl)acetohydrazide could help to better understand its biochemical and physiological effects.
3. Clinical trials: Clinical trials could be conducted to evaluate the safety and efficacy of N'-(6-Methyl-1,3-benzothiazol-2-yl)acetohydrazide as a potential treatment for various diseases.
4. Combination therapies: N'-(6-Methyl-1,3-benzothiazol-2-yl)acetohydrazide could be combined with other compounds to enhance its activity and improve its therapeutic potential.
Synthesis Methods
The synthesis method of N'-(6-Methyl-1,3-benzothiazol-2-yl)acetohydrazide involves the reaction of 2-aminothiophenol with ethyl acetoacetate to form 6-methyl-2-thioxo-2,3-dihydro-1,3-benzothiazole-7-carboxylic acid ethyl ester. This compound is then reacted with hydrazine hydrate to yield N'-(6-Methyl-1,3-benzothiazol-2-yl)acetohydrazide.
Scientific Research Applications
N'-(6-Methyl-1,3-benzothiazol-2-yl)acetohydrazide has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for investigating various cellular and molecular processes. Some of the scientific research applications of N'-(6-Methyl-1,3-benzothiazol-2-yl)acetohydrazide include:
1. Antimicrobial activity: N'-(6-Methyl-1,3-benzothiazol-2-yl)acetohydrazide has been found to have antimicrobial activity against a wide range of microorganisms, including bacteria and fungi.
2. Anticancer activity: N'-(6-Methyl-1,3-benzothiazol-2-yl)acetohydrazide has been shown to have anticancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and leukemia.
3. Anti-inflammatory activity: N'-(6-Methyl-1,3-benzothiazol-2-yl)acetohydrazide has been found to have anti-inflammatory activity, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
4. Antioxidant activity: N'-(6-Methyl-1,3-benzothiazol-2-yl)acetohydrazide has been shown to have antioxidant activity, which may help protect against oxidative stress and related diseases.
properties
CAS RN |
100220-30-2 |
|---|---|
Product Name |
N'-(6-Methyl-1,3-benzothiazol-2-yl)acetohydrazide |
Molecular Formula |
C10H11N3OS |
Molecular Weight |
221.28 g/mol |
IUPAC Name |
N'-(6-methyl-1,3-benzothiazol-2-yl)acetohydrazide |
InChI |
InChI=1S/C10H11N3OS/c1-6-3-4-8-9(5-6)15-10(11-8)13-12-7(2)14/h3-5H,1-2H3,(H,11,13)(H,12,14) |
InChI Key |
PPJQCDFXBBQPKJ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(S2)NNC(=O)C |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NNC(=O)C |
synonyms |
Acetic acid, 2-(6-methyl-2-benzothiazolyl)hydrazide (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,4-Bis[(dodecylthio)methyl]-6-methylphenol](/img/structure/B9458.png)
![[4-[(2E,4Z)-5-[4-(Dimethylamino)phenyl]-1,5-diphenylpenta-2,4-dienylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;trifluoromethanesulfonate](/img/structure/B9460.png)
